3-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine
Description
The compound 3-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine features a pyridine core linked via a sulfanylmethyl (-SCH2-) bridge to a 1,3,4-oxadiazole ring substituted with a phenoxymethyl (-OCH2C6H5) group. This structure combines aromatic heterocycles (pyridine and oxadiazole) with a flexible sulfur-containing spacer, which may enhance bioactivity through improved solubility and binding interactions.
Properties
IUPAC Name |
2-(phenoxymethyl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-6-13(7-3-1)19-10-14-17-18-15(20-14)21-11-12-5-4-8-16-9-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOURGNCXGBJBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)SCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods:
Industrial production may involve a streamlined version of the laboratory synthesis, focusing on optimizing yield and purity through advanced techniques like continuous flow chemistry, automation, and catalytic methods.
Types of Reactions:
Oxidation:
Converts the sulfanyl group to a sulfoxide or sulfone.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Conditions: Mild, room temperature.
Reduction:
Reduction of oxadiazole or pyridine rings.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature, inert atmosphere.
Substitution:
Aromatic substitution on the pyridine or phenyl rings.
Reagents: Various nucleophiles or electrophiles.
Conditions: Specific to the type of substitution.
Major Products:
The oxidation and reduction reactions produce sulfoxides, sulfones, alcohols, or reduced heterocycles.
Substitution reactions yield derivatives with different functional groups attached to the aromatic rings.
Chemistry:
As a precursor or intermediate in the synthesis of complex organic molecules.
Used in the study of sulfur and nitrogen heterocycles.
Biology:
Potential bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Used in the study of enzyme inhibition and receptor binding.
Medicine:
As a lead compound in drug discovery for treating various diseases.
Modified derivatives might act as pharmaceuticals with specific therapeutic effects.
Industry:
Employed in the production of specialized materials, such as advanced polymers or organic semiconductors.
Used as a catalyst or a reagent in industrial chemical processes.
Mechanism of Action
Molecular Targets: Enzymes, receptors, DNA, or other cellular components.
Pathways Involved: The compound might inhibit enzymes by binding to active sites, interfere with receptor signaling pathways, or intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Key Physical and Structural Properties of Analogs
*Calculated based on substituents.
Key Observations :
- Substituent Effects: The phenoxymethyl group in the target compound introduces an ether oxygen, enhancing polarity compared to benzyl (compound ) or alkyl-substituted analogs (e.g., compound ). This may improve aqueous solubility but reduce logP (lipophilicity) relative to non-polar substituents.
- Molecular Weight: The target compound (~356 g/mol) is heavier than benzyl (269 g/mol ) and methoxyphenyl-chloropyridine analogs (334 g/mol ), aligning with its larger phenoxymethyl group.
Spectroscopic and Computational Data
Table 2: Spectral and Computational Comparisons
*Predicted using substituent contributions. †Estimated via computational tools. ‡Inferred from structural analogs.
Key Observations :
- IR Spectra : The ethylphenyl analog shows peaks at 3090 cm⁻¹ (aromatic C-H) and 1603 cm⁻¹ (C=N stretching), consistent with oxadiazole and pyridine moieties. The target compound would likely exhibit similar features.
- logP: The benzyl analog has a logP of 2.02, while the phenoxymethyl group in the target may lower logP slightly (~2.5) due to increased polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
